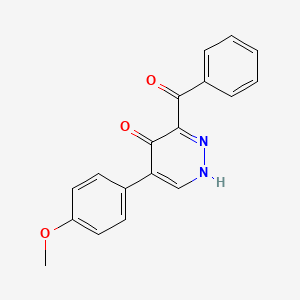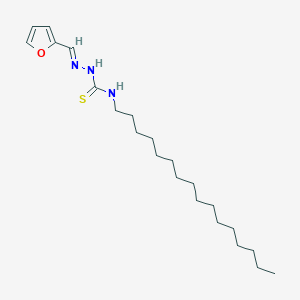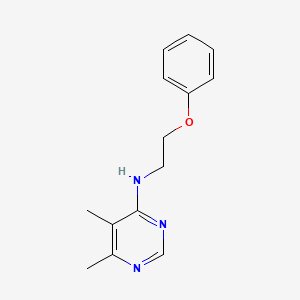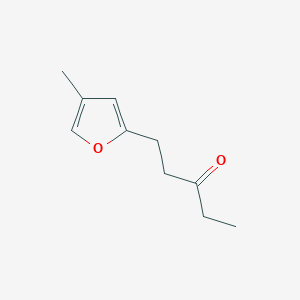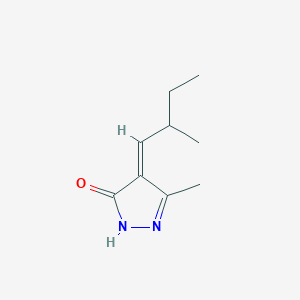![molecular formula C9H13N3O4S B12907871 N-[2,6-Dimethoxy-5-(methylsulfanyl)pyrimidin-4-yl]glycine CAS No. 89587-85-9](/img/structure/B12907871.png)
N-[2,6-Dimethoxy-5-(methylsulfanyl)pyrimidin-4-yl]glycine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((2,6-Dimethoxy-5-(methylthio)pyrimidin-4-yl)amino)acetic acid is a heterocyclic compound that belongs to the pyrimidine family. This compound is characterized by the presence of a pyrimidine ring substituted with methoxy and methylthio groups, and an aminoacetic acid moiety. It is of interest due to its potential biological activities and applications in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2,6-Dimethoxy-5-(methylthio)pyrimidin-4-yl)amino)acetic acid typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through cyclization reactions involving appropriate precursors such as 2,6-dimethoxypyrimidine and methylthio-substituted reagents.
Introduction of the Amino Group: The amino group is introduced via nucleophilic substitution reactions, where an appropriate amine reacts with the pyrimidine ring.
Attachment of the Acetic Acid Moiety:
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
2-((2,6-Dimethoxy-5-(methylthio)pyrimidin-4-yl)amino)acetic acid undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can undergo reduction reactions to modify the functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the pyrimidine ring or the amino group.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced derivatives of the original compound.
Substitution: Substituted pyrimidine derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
2-((2,6-Dimethoxy-5-(methylthio)pyrimidin-4-yl)amino)acetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 2-((2,6-Dimethoxy-5-(methylthio)pyrimidin-4-yl)amino)acetic acid involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,6-Dimethoxypyrimidine: A precursor in the synthesis of the target compound.
Methylthio-substituted Pyrimidines: Compounds with similar structural features and potential biological activities.
Uniqueness
2-((2,6-Dimethoxy-5-(methylthio)pyrimidin-4-yl)amino)acetic acid is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological properties. Its structure allows for diverse modifications, making it a versatile compound in research and industrial applications.
Eigenschaften
CAS-Nummer |
89587-85-9 |
|---|---|
Molekularformel |
C9H13N3O4S |
Molekulargewicht |
259.28 g/mol |
IUPAC-Name |
2-[(2,6-dimethoxy-5-methylsulfanylpyrimidin-4-yl)amino]acetic acid |
InChI |
InChI=1S/C9H13N3O4S/c1-15-8-6(17-3)7(10-4-5(13)14)11-9(12-8)16-2/h4H2,1-3H3,(H,13,14)(H,10,11,12) |
InChI-Schlüssel |
CFJRKOMPBYJGNU-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=NC(=NC(=C1SC)NCC(=O)O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


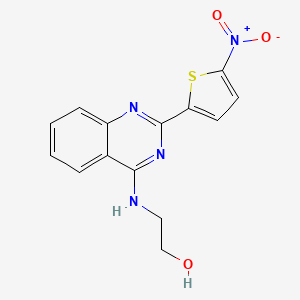


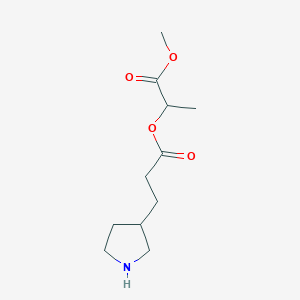
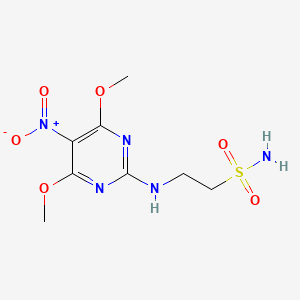
![2,2'-[(2-Methylbutane-1,1-diyl)bis(sulfanediylmethylene)]difuran](/img/structure/B12907826.png)
![(14aR)-((2,13-Diphenyl-6,7,8,9-tetrahydrodibenzo[b,d][1,6]dioxecine-1,14-diyl)bis(methylene))bis(dicyclohexylphosphine)](/img/structure/B12907829.png)
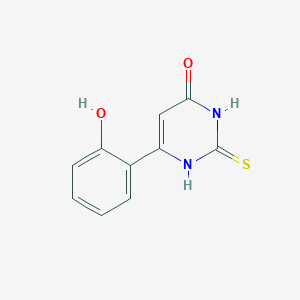
![4-Chloro-5-[(3-methylphenyl)methoxy]-2-propylpyridazin-3(2H)-one](/img/structure/B12907844.png)
